molecular formula C17H19NO B2680245 (E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2097940-41-3

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2680245
CAS RN: 2097940-41-3
M. Wt: 253.345
InChI Key: KZJMZXFLSROMSR-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that is commonly known as CPP or CPP-115. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter GABA. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Biological Profile and Sigma Receptor Ligands

The study by Prezzavento et al. (2007) investigates the biological profile of new substituted 1-phenyl-2-cyclopropylmethylamines, highlighting the importance of cyclopropyl and piperidine moieties for affinity towards sigma receptors. The compound mentioned, though not directly cited, shares structural motifs with the study's focus, suggesting relevance in understanding sigma receptor interactions and potential therapeutic applications in neurological and psychiatric disorders. The research found specific compounds exhibiting high affinity for sigma1 sites, indicating the role of cyclopropylidenepiperidine structures in modulating receptor activity (Prezzavento et al., 2007).

Synthesis of Complex Cyclodepsipeptides

Pelay-Gimeno et al. (2016) describe the synthesis of complex cyclodepsipeptides, which are cyclic peptides with significant biological activities, making them promising pharmaceutical candidates. The methodologies outlined could be applicable to the synthesis and functionalization of compounds like "(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one," which may serve as a precursor or structural framework in developing novel cyclodepsipeptides with enhanced biological activities (Pelay-Gimeno et al., 2016).

Antimicrobial Activity

Merugu et al. (2010) explore the antibacterial activity of benzyl piperazine derivatives synthesized through condensation reactions involving compounds structurally related to "this compound." This research underscores the potential antimicrobial applications of cyclopropylidenepiperidine derivatives, contributing to the development of new antibacterial agents (Merugu et al., 2010).

Microwave-Assisted Synthesis

Han et al. (2010) detail a microwave-assisted synthesis approach for N-substituted 2-amino-1,6-naphthyridine derivatives starting from compounds including "1-(4-(4-benzylpiperazin-1-yl)phenyl) ethanone," which shares synthetic and structural parallels with "this compound." This method highlights the efficiency of microwave irradiation in synthesizing complex derivatives, potentially offering a novel synthetic pathway for the compound (Han et al., 2010).

properties

IUPAC Name

(E)-1-(4-cyclopropylidenepiperidin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(9-6-14-4-2-1-3-5-14)18-12-10-16(11-13-18)15-7-8-15/h1-6,9H,7-8,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJMZXFLSROMSR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1=C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.